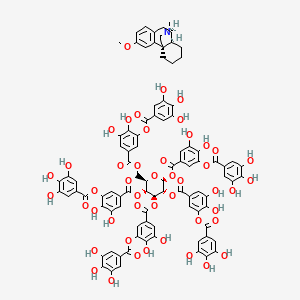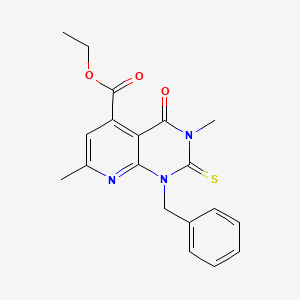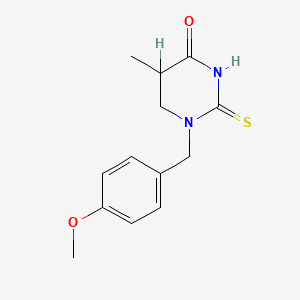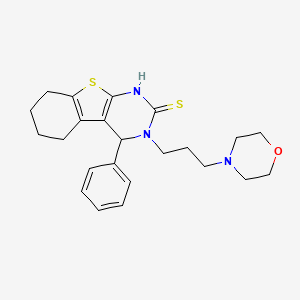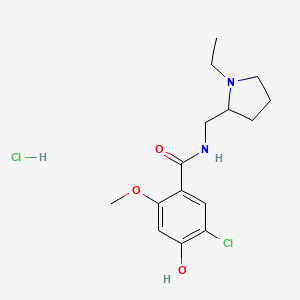
(1,3)Dioxolo(4,5-g)-1,2-benzisoselenazol-3(2H)-one, 2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3)Dioxolo(4,5-g)-1,2-benzisoselenazol-3(2H)-one, 2-phenyl- is a complex organic compound that belongs to the class of organoselenium compounds. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The unique structure of this compound, which includes a dioxolo ring fused to a benzisoselenazol ring, contributes to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3)Dioxolo(4,5-g)-1,2-benzisoselenazol-3(2H)-one, 2-phenyl- typically involves the reaction of benzo[d][1,3]dioxole derivatives with selenium-containing reagents. One common method includes the use of benzo[d][1,3]dioxole as a starting material, which is then reacted with selenium dioxide (SeO2) under controlled conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized to increase yield and reduce costs. This may involve the use of more efficient catalysts, alternative solvents, and improved reaction conditions. The use of continuous flow reactors and automated systems can also enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1,3)Dioxolo(4,5-g)-1,2-benzisoselenazol-3(2H)-one, 2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of selenoxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield selenol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex organoselenium compounds, which are valuable in organic synthesis and catalysis.
Biology: It has shown promising biological activities, including antioxidant, antimicrobial, and anticancer properties. These activities make it a potential candidate for drug development and therapeutic applications.
Medicine: The compound’s unique structure and reactivity have led to its investigation as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1,3)Dioxolo(4,5-g)-1,2-benzisoselenazol-3(2H)-one, 2-phenyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with cellular proteins, enzymes, and DNA, leading to modulation of their activity and function.
Pathways Involved: It can influence multiple cellular pathways, including oxidative stress response, apoptosis, and cell cycle regulation. The compound’s ability to generate reactive oxygen species (ROS) and induce oxidative stress is a key factor in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Ebselen: A well-known organoselenium compound with similar antioxidant and anti-inflammatory properties.
Selenadiazole Derivatives: These compounds share structural similarities and exhibit comparable biological activities.
Benzo[d][1,3]dioxole Derivatives: Compounds with a benzo[d][1,3]dioxole core structure, which are used in various applications, including pharmaceuticals and materials science.
Uniqueness
(1,3)Dioxolo(4,5-g)-1,2-benzisoselenazol-3(2H)-one, 2-phenyl- stands out due to its unique combination of a dioxolo ring and a benzisoselenazol ring, which imparts distinctive chemical and biological properties
Properties
CAS No. |
81744-11-8 |
|---|---|
Molecular Formula |
C14H9NO3Se |
Molecular Weight |
318.20 g/mol |
IUPAC Name |
2-phenyl-[1,3]dioxolo[4,5-g][1,2]benzoselenazol-3-one |
InChI |
InChI=1S/C14H9NO3Se/c16-14-10-6-7-11-12(18-8-17-11)13(10)19-15(14)9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
MQELQDRIOHUXDR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C3=C(C=C2)C(=O)N([Se]3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


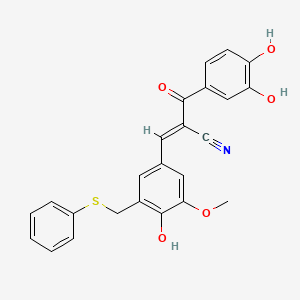
![1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol]](/img/structure/B12713518.png)

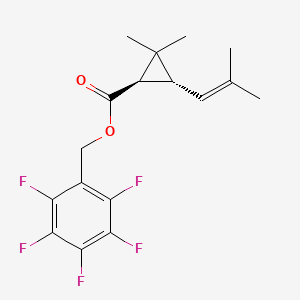
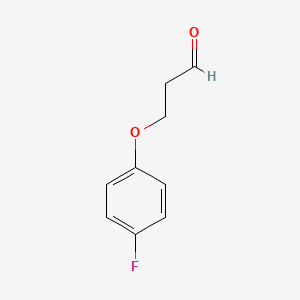
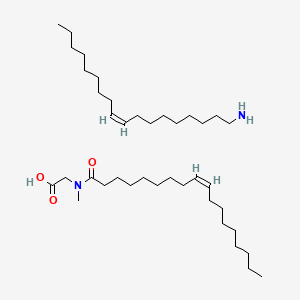
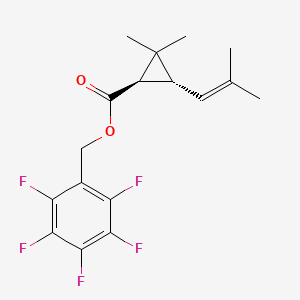
![1-[[4-[[6'-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-2'-yl]amino]phenyl]sulphonyl]piperidine](/img/structure/B12713561.png)
